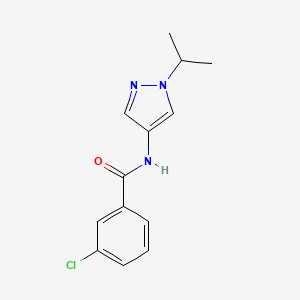
3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide (abbreviated as CIPB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in various studies and experiments.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is not fully understood, but studies have suggested that it acts as an inhibitor of various enzymes such as GSK-3. GSK-3 plays a crucial role in various cellular processes such as cell growth and differentiation, and its dysregulation has been linked to various diseases such as cancer and Alzheimer's disease. This compound has also been shown to inhibit the activity of other enzymes such as cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1).
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of drugs for various diseases such as cancer and Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide is its potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of drugs for various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in some experiments.
Future Directions
There are several future directions for the research on 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide. One of the directions is to study its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to fully understand its biochemical and physiological effects. Additionally, further studies are needed to improve the solubility of this compound in water to make it more suitable for use in experiments.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against various enzymes such as GSK-3, which makes it a potential candidate for the development of drugs for various diseases such as cancer and Alzheimer's disease. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to improve its solubility in water.
Synthesis Methods
The synthesis of 3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide can be achieved through a multistep process. One of the most common methods involves the reaction of 3-chlorobenzoic acid with 1-isopropyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to various purification techniques such as column chromatography and recrystallization to obtain pure this compound.
Scientific Research Applications
3-chloro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes such as cell growth and differentiation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-chloro-N-(1-propan-2-ylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9(2)17-8-12(7-15-17)16-13(18)10-4-3-5-11(14)6-10/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSRLRQHZQXJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)
![4-[(4-methylphenyl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6062079.png)
![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![3-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6062086.png)
